molecular formula C20H14ClN3O B2999398 N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide CAS No. 946209-77-4

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide

Cat. No.: B2999398
CAS No.: 946209-77-4
M. Wt: 347.8
InChI Key: SVSJRYFEIFKTDD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class of heterocyclic nitrogen-containing compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate 2C-units, followed by oxidative cyclization . Another approach is the Pd-catalyzed N-arylation, which involves the coupling of an aryl halide with an amine under palladium catalysis . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as:

These compounds share similar biological activities but differ in their specific applications and efficacy, highlighting the uniqueness of this compound in its potential therapeutic uses.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-12-9-10-13(21)11-18(12)24-20(25)14-5-4-8-17-19(14)23-16-7-3-2-6-15(16)22-17/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSJRYFEIFKTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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